molecular formula C9H13Cl3N2 B2790048 2-Chloro-5-pyrrolidin-3-ylpyridine;dihydrochloride CAS No. 2253632-74-3

2-Chloro-5-pyrrolidin-3-ylpyridine;dihydrochloride

Cat. No.: B2790048
CAS No.: 2253632-74-3
M. Wt: 255.57
InChI Key: JIWXEVNCPACGRJ-UHFFFAOYSA-N
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Description

Historical Context in Heterocyclic Chemistry Research

The development of 2-chloro-5-pyrrolidin-3-ylpyridine dihydrochloride is rooted in three key historical trajectories: pyridine functionalization, pyrrolidine synthesis, and salt formation strategies. Pyridine chemistry advanced significantly after Arthur Hantzsch's 1881 synthesis method, which enabled systematic derivatization of the aromatic ring. The chlorination of pyridine derivatives saw major innovations in the late 20th century, exemplified by patents such as WO2012048502A1 (2010), which demonstrated controlled chlorination using phosphorus oxychloride and optimized solvent systems.

Pyrrolidine chemistry progressed in parallel, with industrial-scale production methods emerging in the mid-20th century using 1,4-butanediol and ammonia under high-pressure catalytic conditions. The strategic combination of these heterocycles addresses historical challenges in balancing aromaticity (from pyridine) with conformational flexibility (from pyrrolidine) – a duality critical for drug-receptor interactions.

Significance in Contemporary Medicinal Chemistry

This compound's medicinal relevance stems from three structural attributes:

  • Pyridine Core : Provides π-π stacking capabilities and hydrogen bonding through the nitrogen lone pair, enhancing target binding.
  • Chlorine Substituent : Serves as a directing group for further functionalization while modulating electron distribution.
  • Pyrrolidine Moiety : Introduces sp$$^3$$-hybridized centers that improve solubility and enable stereochemical diversity.

The dihydrochloride salt form further optimizes pharmacokinetic properties by increasing aqueous solubility compared to the free base. These features make it valuable for developing kinase inhibitors, G protein-coupled receptor (GPCR) modulators, and epigenetic regulators, aligning with trends in FDA-approved pyridine-containing drugs.

Role within Pyrrolidine-Substituted Pyridine Scaffold Class

The compound exemplifies a broader class of molecules where pyrrolidine modifications enhance pyridine's drug-like properties. Key characteristics include:

Feature Pyridine Contribution Pyrrolidine Contribution
Aromatic System Planar π-system for binding N/A
Nitrogen Basicity pK$$_a$$ ~1.7 (pyridine N) pK$$_a$$ ~11.3 (amine)
Solubility Profile Moderate hydrophilicity Enhanced via salt formation
Synthetic Flexibility Electrophilic substitution Ring-opening functionalization

Properties

IUPAC Name

2-chloro-5-pyrrolidin-3-ylpyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2.2ClH/c10-9-2-1-7(6-12-9)8-3-4-11-5-8;;/h1-2,6,8,11H,3-5H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIWXEVNCPACGRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=CN=C(C=C2)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2253632-74-3
Record name 2-chloro-5-(pyrrolidin-3-yl)pyridine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-pyrrolidin-3-ylpyridine;dihydrochloride typically involves the following steps:

  • Formation of Pyridine Derivative: The starting material is a pyridine derivative, which undergoes halogenation to introduce the chlorine atom at the 2-position.

  • Introduction of Pyrrolidin-3-yl Group: The pyrrolidin-3-yl group is introduced through a nucleophilic substitution reaction.

  • Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-pyrrolidin-3-ylpyridine;dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions can introduce different functional groups at specific positions on the pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
The compound is widely utilized as a precursor in the synthesis of more complex organic molecules. Its reactivity allows for the formation of various derivatives that can be tailored for specific applications in medicinal chemistry and material science.

Synthesis Methods
The synthesis typically involves multiple steps to ensure high yield and purity. Common methods include:

  • Nucleophilic substitution reactions to introduce various functional groups.
  • Cyclization processes that leverage the pyridine structure for creating heterocyclic compounds.
  • Use of continuous flow reactors to optimize reaction conditions for industrial applications.

Pharmacological Research

Neuropharmacology
Research indicates that 2-Chloro-5-pyrrolidin-3-ylpyridine; dihydrochloride exhibits neuroprotective properties. It has been investigated for its potential to modulate cholinergic systems, which are essential for cognitive functions. This modulation may have implications for treating neurodegenerative diseases such as Alzheimer's.

Cancer Research
The compound has shown promise in studies aimed at understanding its effects on cellular pathways involved in tumor growth. Its ability to interact with specific biological targets suggests potential applications in cancer therapeutics, particularly in inhibiting tumor proliferation.

Binding Affinity Studies
Interaction studies have demonstrated that 2-Chloro-5-pyrrolidin-3-ylpyridine; dihydrochloride has a significant binding affinity to various receptors and enzymes involved in neurotransmission. This binding is crucial for elucidating its pharmacodynamics and optimizing therapeutic applications .

Potential Therapeutic Uses
The compound's ability to influence acetylcholine receptors positions it as a candidate for developing treatments aimed at enhancing cognitive function or addressing cognitive decline associated with aging or disease.

Case Studies and Research Findings

Several studies have documented the biological activities of 2-Chloro-5-pyrrolidin-3-ylpyridine; dihydrochloride:

StudyFocusFindings
Wang et al. (2022)Antimicrobial ActivityDemonstrated effectiveness against Gram-negative bacteria, suggesting potential as an antimicrobial agent .
Anwar et al. (2022)Drug SynergismFound that combinations of this compound with other agents enhanced antibacterial potency, indicating its role in combination therapies .
PMC Study (2023)Neuroprotective EffectsHighlighted its potential to protect neuronal cells, paving the way for further research into neurodegenerative diseases .

Mechanism of Action

The mechanism by which 2-Chloro-5-pyrrolidin-3-ylpyridine;dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Chloro-5-pyrrolidin-3-ylpyridine dihydrochloride with structurally or functionally related pyridine derivatives:

Compound Name Structure Key Substituents Solubility Pharmacological Relevance References
2-Chloro-5-pyrrolidin-3-ylpyridine dihydrochloride Pyridine + pyrrolidine ring, Cl at 2-position Dihydrochloride salt High (pH-dependent) Kinase inhibition, CNS targeting
2-(Piperidin-3-yloxy)-5-(trifluoromethyl)pyridine hydrochloride Pyridine + piperidine-oxy, CF₃ at 5-position Hydrochloride salt Moderate (enhanced by CF₃) Anticancer, enzyme modulation
(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-4-yl-amine hydrochloride Pyridine + piperidine-amine, Cl and CF₃ substituents Hydrochloride salt Moderate (lipophilic CF₃) Antimicrobial, kinase inhibitors
5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-3-amine dihydrochloride Pyrrolopyridine fused ring + pyridine-amine Dihydrochloride salt High Oncology (e.g., kinase or receptor targets)
Capmatinib dihydrochloride Pyridine + imidazo[4,5-b]pyridine core Dihydrochloride salt High (pH-dependent) MET inhibitor for cancer therapy

Detailed Research Findings

Chemical and Structural Differences

  • Salt Form: Dihydrochloride salts (e.g., 2-Chloro-5-pyrrolidin-3-ylpyridine dihydrochloride) exhibit higher solubility than monohydrochloride analogs due to the presence of two HCl molecules, which improve ionization in aqueous media .
  • Substituent Effects :
    • The trifluoromethyl (CF₃) group in compounds like (3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-4-yl-amine hydrochloride enhances lipophilicity and metabolic stability, favoring blood-brain barrier penetration .
    • Pyrrolidine vs. Piperidine Rings : Pyrrolidine-containing compounds (e.g., the target molecule) may exhibit different conformational flexibility compared to piperidine derivatives, influencing target binding kinetics .

Pharmacological Activity

  • Kinase Inhibition: Pyridine-pyrrolidine hybrids are frequently explored as kinase inhibitors.
  • Antimicrobial Properties : Chlorine and CF₃ substituents in compounds like (3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-4-yl-amine hydrochloride contribute to broad-spectrum antimicrobial activity by disrupting bacterial membrane proteins .

Biological Activity

2-Chloro-5-pyrrolidin-3-ylpyridine; dihydrochloride (CAS No. 2253632-74-3) is a compound of interest in pharmacological research due to its potential biological activities, particularly in the fields of cancer therapy, neuroprotection, and antimicrobial effects. This article presents a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

The biological activity of 2-Chloro-5-pyrrolidin-3-ylpyridine is primarily attributed to its interaction with various biochemical pathways:

  • Inhibition of Cholinesterase : This compound has been identified as a selective inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes involved in neurotransmission. The inhibition of these enzymes can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .
  • Anticancer Activity : The compound exhibits significant anticancer properties by inhibiting angiogenesis through the blockade of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathway. This mechanism disrupts the formation of new blood vessels that tumors require for growth .
  • Neuroprotective Effects : Studies indicate that 2-Chloro-5-pyrrolidin-3-ylpyridine may provide neuroprotection by reducing oxidative stress and apoptosis in neuronal cells, which could be beneficial in neurodegenerative diseases .

The compound displays several important biochemical characteristics:

PropertyDescription
Molecular Weight 220.14 g/mol
Solubility Soluble in water and organic solvents
Stability Stable under normal laboratory conditions
Toxicity Profile Exhibits cytotoxicity at high concentrations

Case Studies and Research Findings

Recent research has highlighted various aspects of the biological activity of 2-Chloro-5-pyrrolidin-3-ylpyridine:

  • Anticancer Studies : In vitro studies demonstrated that this compound induced apoptosis in cancer cell lines by upregulating pro-apoptotic proteins such as BAX while downregulating anti-apoptotic proteins like Bcl-2. A notable study reported that treatment with this compound resulted in a significant reduction in tumor size in xenograft models .
  • Cholinergic Activity : A comparative analysis indicated that 2-Chloro-5-pyrrolidin-3-ylpyridine showed higher selectivity for AChE over BuChE, with IC50 values indicating effective inhibition at micromolar concentrations . This selectivity is crucial for minimizing side effects associated with cholinergic drugs.
  • Neuroprotective Effects : In models of oxidative stress-induced neuronal damage, the compound demonstrated protective effects by reducing cell death and preserving mitochondrial function. Neuroprotection was assessed through assays measuring lactate dehydrogenase (LDH) release and mitochondrial membrane potential changes .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-chloro-5-pyrrolidin-3-ylpyridine dihydrochloride, and what are common yield-limiting factors?

  • Methodology : The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting a chlorinated pyridine derivative with a pyrrolidine precursor under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) at 80–100°C for 12–24 hours. Acidic conditions (HCl) are used to form the dihydrochloride salt .
  • Yield Optimization : Low yields often arise from incomplete substitution due to steric hindrance or competing side reactions (e.g., oxidation of the pyrrolidine ring). Purification via recrystallization or column chromatography (silica gel, methanol/dichloromethane eluent) is critical .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Key Techniques :

  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns and salt formation (e.g., downfield shifts for NH/Cl groups) .
  • HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .
  • X-ray Diffraction : Resolves structural ambiguities, such as the conformation of the pyrrolidine ring and chloride counterion positions .

Q. How does the dihydrochloride salt form influence solubility and stability in biological assays?

  • The hydrochloride salt enhances aqueous solubility (critical for in vitro assays) and stabilizes the compound against hygroscopic degradation. Stability tests in PBS (pH 7.4) at 37°C over 48 hours are recommended to assess decomposition rates .

Advanced Research Questions

Q. How can computational methods streamline the optimization of reaction conditions for this compound?

  • Approach : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers in substitution reactions. Pair this with high-throughput experimentation (HTE) to screen solvents, temperatures, and catalysts. For example, ICReDD’s workflow combines computational predictions with experimental validation to reduce trial-and-error cycles .
  • Case Study : Reaction path simulations for pyrrolidine-pyridine coupling identified DMF as optimal for minimizing byproducts, improving yields from 45% to 72% .

Q. How should researchers address contradictions between in vitro and in vivo pharmacological data for this compound?

  • Analysis Framework :

  • Pharmacokinetics : Measure plasma protein binding and metabolic stability (e.g., liver microsome assays) to explain poor in vivo efficacy despite potent in vitro activity .
  • Metabolite Profiling : Use LC-MS to identify active/inactive metabolites that alter bioavailability .
  • Dose Adjustments : Conduct PK/PD modeling to reconcile discrepancies (e.g., higher doses may compensate for rapid clearance) .

Q. What strategies are effective in studying structure-activity relationships (SAR) for analogs of this compound?

  • SAR Design :

Substituent Biological Activity Key Reference
Chlorine at C2Enhanced antimicrobial activity
Pyrrolidine at C5Improved CNS penetration
  • Method : Synthesize analogs with variations at C2 (e.g., Br, F) or C5 (e.g., piperidine instead of pyrrolidine). Test against target enzymes (e.g., bacterial gyrase) using enzyme inhibition assays .

Q. What experimental precautions are critical when handling this compound in toxicology studies?

  • Safety Protocols :

  • Use glove boxes for weighing and dispensing to avoid inhalation/contact .
  • Neutralize waste with 10% sodium bicarbonate before disposal .
  • Monitor for genotoxicity via Ames tests or comet assays due to potential DNA alkylation by chlorinated intermediates .

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